
Metrizamide
Overview
Description
Metrizamide (2-[3-acetamido-5-N-methylacetamido-2,4,6-triiodobenzene]-2-deoxy-D-glucose) is a non-ionic, water-soluble contrast agent introduced in the 1970s for intrathecal use in myelography and neuroimaging . Its covalent molecular structure allows stable solutions with high density (up to 1.45 g/ml) and low viscosity, making it ideal for outlining delicate neural structures . Unlike ionic agents, this compound’s low osmolality reduces neurotoxicity, enabling safe contact with the spinal cord and brain . It is fully resorbed from the subarachnoid space, eliminating the need for post-procedure aspiration and minimizing risks of adhesive arachnoiditis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metrizamide is synthesized by the condensation of metrizoic acid and glucosamine . The reaction involves the formation of an amide bond between the carboxyl group of metrizoic acid and the amino group of glucosamine. The reaction conditions typically include the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps to ensure the removal of impurities and the isolation of the final product. The purified this compound is then formulated into a suitable dosage form for medical use.
Chemical Reactions Analysis
Types of Reactions
Metrizamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered iodine content, while reduction may produce reduced forms with different solubility properties.
Scientific Research Applications
Key Applications of Metrizamide
-
Myelography :
- Description : this compound is extensively used for lumbar, thoracic, cervical, and total columnar myelography to detect abnormalities in the spinal column and central nervous system.
- Case Study : A study involving 250 myelograms reported complications such as headaches and nausea but noted that adverse neurobehavioral reactions were rare .
-
Cisternography :
- Description : This technique visualizes the basal cisterns of the brain by direct injection of this compound into the cerebrospinal fluid.
- Advantages : this compound's miscibility with cerebrospinal fluid allows it to fill narrow spaces effectively, providing clear imaging without significant toxicity .
-
Ventriculography :
- Description : Used to visualize cerebral ventricles through direct injection.
- Clinical Relevance : this compound has been shown to be effective in delineating structures within the central nervous system, aiding in diagnosing conditions such as tumors or congenital malformations.
- Pediatric Angiocardiography :
- Adult Peripheral Arteriography :
Comparative Analysis of this compound with Other Contrast Agents
Feature | This compound | Iohexol |
---|---|---|
Solubility | Water-soluble | Water-soluble |
Toxicity | Low | Low |
Miscibility with CSF | Yes | Yes |
Use in Myelography | Common | Less common |
Risk of Adhesive Arachnoiditis | No | Yes |
Case Studies Highlighting Efficacy
- Case Study on Lumbar Disc Herniation :
- Adverse Reactions Analysis :
- Comparative Efficacy Study :
Mechanism of Action
Metrizamide exerts its effects by blocking X-rays as they pass through the body. This allows body structures containing iodine to be delineated in contrast to those that do not contain iodine . The iodine atoms in this compound absorb X-rays, enhancing the visibility of the targeted structures during imaging procedures.
Comparison with Similar Compounds
Comparison with Similar Myelographic Agents
Iopamidol
Iopamidol, a non-ionic contrast agent, demonstrates superior patient tolerance compared to metrizamide. In a clinical trial of 200 patients (100 per agent), this compound caused more frequent and severe headaches, with additional risks of meningitis, seizures, and psychological disturbances, absent in iopamidol cases . Iopamidol’s lower neurotoxicity is attributed to reduced chemical interactions with neural tissues, though both agents provide comparable radiological quality .
Pantopaque and Gas Myelography
Pantopaque (an oil-based agent) and gas myelography were predecessors to this compound. This compound’s water-soluble nature provides superior radiological detail, particularly for spinal cord cysts and nerve roots, and avoids complications like chronic arachnoiditis associated with Pantopaque . However, this compound’s tendency to diffuse within cerebrospinal fluid (CSF) complicates targeted imaging, occasionally leading to acute vomiting or seizures .
Ionic Contrast Media (e.g., Meglumine Ioxithalamate)
Ionic agents like meglumine ioxithalamate (Conray 280) have higher osmolality (>1,500 mOsm/kg) compared to this compound (~300 mOsm/kg), causing significant pain during intra-arterial injections and higher neurotoxicity . In a double-blind study, this compound induced 50% less pain during external carotid or vertebral artery injections, with comparable image quality . Despite similar brain parenchyma penetration in dogs, this compound’s non-ionic structure reduces cellular dehydration and neurotoxicity .
Parameter | This compound | Meglumine Ioxithalamate |
---|---|---|
Osmolality | ~300 mOsm/kg | >1,500 mOsm/kg |
Pain during injection | Mild | Severe |
Neurotoxicity risk | Low | High (ionic disruption) |
Newer Non-Ionic Agents (e.g., Iohexol)
Later non-ionic agents like iohexol address this compound’s limitations, particularly poor solubility and instability in solution. This compound’s instability necessitated on-site reconstitution, whereas iohexol’s polycarboxylated structure enhances solubility, enabling pre-mixed formulations . Both agents share low osmolality, but iohexol’s clinical versatility (e.g., intravenous use) has largely replaced this compound outside specialized CT myelography .
Special Considerations
Pediatric Use
Common side effects included transient headaches (25%), nausea (15%), and fever (10%), manageable with supportive care .
CT Myelography
This compound’s density and CSF miscibility enable precise spinal cord measurements. Optimal CT window center settings are critical, defined as the mean between this compound and spinal cord attenuation values . This technique is vital for diagnosing syringomyelia and spinal cord cysts .
Biological Activity
Metrizamide is a non-ionic, water-soluble radiocontrast agent primarily used in various imaging techniques, including myelography and computerized tomography (CT). Its biological activity is characterized by its ability to enhance the contrast of internal structures during radiological examinations, allowing for better visualization of abnormalities in the central nervous system (CNS) and vascular systems. This article delves into the biological activity of this compound, its mechanisms of action, pharmacodynamics, clinical applications, and associated case studies.
This compound functions by blocking X-rays as they pass through the body. This blocking effect is due to the iodine content in this compound, which creates a differential opacity between iodinated structures and surrounding tissues. The degree of contrast achieved is directly proportional to the concentration and volume of this compound administered. Upon intrathecal administration, this compound diffuses in the cerebrospinal fluid (CSF), allowing for visualization of the subarachnoid spaces. Similarly, when administered intravascularly, it opacifies blood vessels along its flow path until significant hemodilution occurs .
Pharmacodynamics
This compound's pharmacodynamics reveal several critical aspects:
- Absorption : Negligible absorption occurs from the gastrointestinal tract following oral or rectal administration.
- Toxicity : As a non-ionic radiocontrast agent, this compound exhibits cytotoxic effects on renal cells. These effects include apoptosis, cellular energy failure, and disruption of calcium homeostasis, primarily linked to oxidative stress .
- Adverse Effects : Common adverse effects include headaches, nausea, vomiting, and allergic reactions. Serious complications can arise in patients with pre-existing renal conditions .
Clinical Applications
This compound is widely used for:
- Myelography : To visualize abnormalities in the spinal column and CNS.
- Cisternography : For direct injection to visualize brain cisterns.
- CT Imaging : Enhancing images of the intracranial subarachnoid spaces.
- Pediatric Angiocardiography : To visualize cardiac lesions or vascular anomalies.
- Peripheral Arteriography : For diagnosing neoplasms or vascular diseases in adults .
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- Myelography Outcomes : A study involving 120 patients undergoing lumbar myelography demonstrated that this compound provided superior imaging quality compared to traditional methods. The study reported a 95% success rate in visualizing spinal abnormalities without significant adverse effects .
- Neuroimaging Safety : In a cohort study assessing seizure risks post-myelography with this compound, no significant epileptogenic activity was observed on EEG monitoring after the procedure. This finding supports the safety of this compound in patients with epilepsy .
- Antibacterial Activity : Research investigating the antibacterial effects of this compound indicated that it could inhibit bacterial growth in vitro, suggesting potential applications beyond imaging, particularly in managing infections associated with invasive procedures .
Data Table
The following table summarizes key pharmacokinetic properties and clinical findings related to this compound:
Property/Study | Findings/Results |
---|---|
Absorption | Negligible from GI tract |
Toxicity | Cytotoxic to renal cells; linked to oxidative stress |
Myelography Success Rate | 95% success in visualizing spinal abnormalities |
Seizure Risk Post-Myelography | No significant epileptogenic activity observed |
Antibacterial Effects | Inhibits bacterial growth in vitro |
Q & A
Basic Research Questions
Q. What are the standard protocols for preparing Metrizamide solutions in density gradient centrifugation, and how do its non-denaturing properties influence experimental outcomes?
- Methodological Answer : this compound must be dissolved slowly in the dark (wrapped in foil) to avoid clumping. Start with half the final volume of water, stir continuously, and adjust pH with 0.01M NaOH post-dissolution. Its non-ionic, non-denaturing nature preserves native biological structures (e.g., mRNP particles), unlike ionic agents like CsCl, which risk denaturation .
Q. How does this compound compare to other contrast agents (e.g., isophendylate, gas) in myelography for visualizing spinal lesions?
- Methodological Answer : Clinical studies show this compound produces superior myelograms due to its water solubility and lower neurotoxicity. Adverse effects (e.g., minor headaches) are less frequent compared to older agents, but post-procedural enzyme inhibition (e.g., hexokinase) may require monitoring glucose metabolism in neurological studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s clinical safety profile and its in vitro neurotoxic effects?
- Methodological Answer : In vitro studies reveal this compound competitively inhibits hexokinase (Km for glucose increases from 0.13 mM to 0.91 mM with 2.0 mM this compound), potentially disrupting glycolysis. However, clinical doses (post-myelography) yield cerebrospinal fluid concentrations (~50 mM) far exceeding glucose levels (~3.6 mM), necessitating in vivo models to correlate enzyme inhibition with observed toxicity (e.g., asterixis, seizures). Contrast with clinical safety data by replicating myelography conditions in animal models .
Q. What methodological adjustments are required when substituting this compound with alternatives (e.g., Nycodenz, Percoll) in lysosomal enrichment protocols?
- Methodological Answer : Substitutes like Nycodenz or Percoll compromise lysosomal membrane stability and reduce enrichment efficiency. To adapt protocols, pre-test membrane integrity via lactate dehydrogenase (LDH) leakage assays and optimize gradient densities (e.g., 10–30% w/v gradients) while maintaining pH 7.4. Include negative controls with this compound to benchmark outcomes .
Q. How can researchers optimize this compound concentration in isopycnic centrifugation to balance resolution and biological sample viability?
- Methodological Answer : Conduct pilot experiments with incremental concentrations (e.g., 10–40% w/v) and monitor particle banding via UV absorbance. For mRNP isolation, 20–25% gradients yield optimal buoyant density separation (1.18–1.22 g/cm³) without denaturation. Validate with transmission electron microscopy (TEM) to confirm structural integrity .
Q. Data Contradiction & Validation
Q. How should conflicting reports on this compound’s impact on lysosomal activity be addressed in experimental design?
- Methodological Answer : Contradictions arise from variations in dissolution protocols (e.g., incomplete dissolution causing clumping) or pH instability. Standardize preparation by:
- Measuring pH at each dissolution step.
- Using dynamic light scattering (DLS) to verify particle size homogeneity.
- Cross-validating lysosomal activity via cathepsin assays and comparing results against sucrose-based controls .
Q. Experimental Design Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to quantify enzyme inhibition (e.g., hexokinase) across this compound concentrations. Pair with ANOVA for comparing group means (e.g., control vs. treated lysosomal membranes) and Cohen’s d to measure effect size. Include power analysis to ensure sample adequacy (>80% power) .
Q. How can researchers ensure reproducibility in this compound-based myelography studies across heterogeneous cohorts?
- Methodological Answer : Stratify participants by age, pre-existing conditions (e.g., diabetes), and CSF glucose levels. Use covariate-adjusted generalized linear models (GLMs) to account for confounding variables. Publish raw data (e.g., MRI metadata, enzyme assays) in supplementary materials for independent validation .
Q. Methodological Pitfalls & Solutions
Q. What are common errors in quantifying this compound’s inhibitory effects on glycolysis, and how can they be mitigated?
- Methodological Answer : Errors include:
- Overlooking competitive inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Ignoring endogenous glucose variability : Normalize hexokinase activity to CSF glucose levels in clinical samples.
- Solution : Pair in vitro assays with metabolomics (e.g., LC-MS) to track glucose-6-phosphate flux .
Properties
Key on ui mechanism of action |
Organic iodine compounds such as metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of metrizamide in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, metrizamide makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. Metrazamide also has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism. |
---|---|
CAS No. |
31112-62-6 |
Molecular Formula |
C18H22I3N3O8 |
Molecular Weight |
789.1 g/mol |
IUPAC Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C18H22I3N3O8/c1-6(27)22-14-11(19)10(12(20)15(13(14)21)24(3)7(2)28)18(32)23-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,26,29-31H,5H2,1-3H3,(H,22,27)(H,23,32)/t8-,9+,16+,17+/m0/s1 |
InChI Key |
DTZMSDADRKLCQE-RFMXWLSYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC2C(C(C(OC2O)CO)O)O)I)N(C)C(=O)C)I |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)N(C)C(=O)C)I |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)N(C)C(=O)C)I |
Appearance |
Solid powder |
melting_point |
223 °C |
Key on ui other cas no. |
31112-62-6 |
physical_description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
6.35e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amipak Amipaque Metrizamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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